Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 68400-35-1
VCID: VC18431332
InChI: InChI=1S/C14H15N3O4S.ClH/c1-9-7-12(15)14(21-2)8-13(9)17-16-10-3-5-11(6-4-10)22(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);1H
SMILES:
Molecular Formula: C14H16ClN3O4S
Molecular Weight: 357.8 g/mol

Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride

CAS No.: 68400-35-1

Cat. No.: VC18431332

Molecular Formula: C14H16ClN3O4S

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride - 68400-35-1

Specification

CAS No. 68400-35-1
Molecular Formula C14H16ClN3O4S
Molecular Weight 357.8 g/mol
IUPAC Name 4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid;hydrochloride
Standard InChI InChI=1S/C14H15N3O4S.ClH/c1-9-7-12(15)14(21-2)8-13(9)17-16-10-3-5-11(6-4-10)22(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);1H
Standard InChI Key BLQJKDFPGRNLAR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N.Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition

The monohydrochloride derivative of 4-[(4-amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid is synthesized by protonating the amino group of the parent compound with hydrochloric acid. Key structural features include:

  • Azo group (-N=N-): Facilitates conjugation and light absorption, critical for dye applications .

  • Sulfonic acid group (-SO3_3H): Enhances water solubility and stability.

  • Methoxy and methyl substituents: Influence electronic effects and steric hindrance .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC14H16ClN3O4S\text{C}_{14}\text{H}_{16}\text{ClN}_3\text{O}_4\text{S}
Molecular Weight357.81 g/mol
Density1.40 g/cm³
pKa-1.15 (predicted)

Synthesis and Industrial Production

Diazotization and Coupling

The synthesis involves a two-step process:

  • Diazotization: 4-Amino-5-methoxy-2-methylaniline is treated with sodium nitrite (NaNO2\text{NaNO}_2) and hydrochloric acid (HCl\text{HCl}) at 0–5°C to form a diazonium salt.

  • Azo Coupling: The diazonium salt reacts with benzenesulfonic acid under alkaline conditions (pH 8–10) to yield the azo compound. Subsequent treatment with HCl produces the monohydrochloride salt.

Industrial Optimization:

  • Temperature Control: Maintained below 10°C to prevent decomposition.

  • Purification: Recrystallization from ethanol-water mixtures ensures >95% purity.

Physicochemical Properties

Solubility and Stability

  • Water Solubility: High due to the sulfonic acid and hydrochloride groups (≈50 g/L at 25°C) .

  • Thermal Stability: Decomposes at 250°C without melting, attributed to strong intermolecular interactions.

  • pH Sensitivity: Protonation state varies with pH, affecting solubility and reactivity .

Table 2: Comparative Properties of Base vs. Hydrochloride

PropertyBase CompoundMonohydrochloride
Molecular Weight321.35 g/mol357.81 g/mol
Solubility in WaterModerate (≈20 g/L)High (≈50 g/L)
Melting PointNot observed (decomposes)Not observed (decomposes)

Applications in Industry and Research

Dye and Pigment Manufacturing

The compound’s intense coloration (λ<sub>max</sub> ≈ 480 nm) makes it suitable for:

  • Textile Dyes: Imparts red-orange hues with excellent wash-fastness.

  • Inkjet Inks: Compatible with aqueous formulations due to high solubility .

Biological Staining

In microscopy, the hydrochloride form binds to cellular components, enhancing contrast in histopathological samples. Studies report its efficacy in highlighting cytoplasmic structures in plant and animal tissues.

Pharmaceutical Research

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Conditions:

  • Column: Newcrom R1 (3 µm, 150 × 4.6 mm) .

  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% phosphoric acid .

  • Detection: UV-Vis at 480 nm .

Performance:

  • Retention Time: 6.2 min .

  • Limit of Detection (LOD): 0.1 µg/mL .

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